![molecular formula C20H23N7O4 B2596966 ethyl 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate CAS No. 920207-35-8](/img/structure/B2596966.png)

ethyl 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

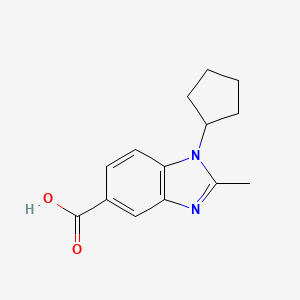

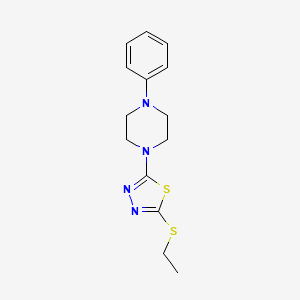

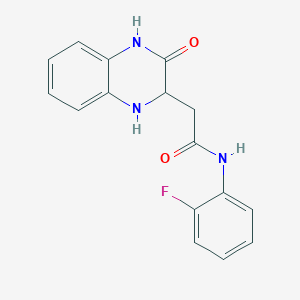

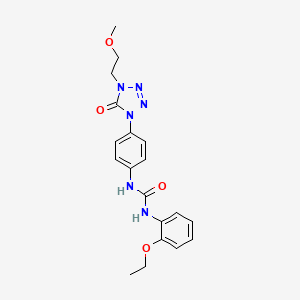

The compound “ethyl 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . Triazoles and their derivatives are known to exhibit a variety of biological activities, such as antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The synthesis of such compounds often involves the use of various nitrogen sources .Molecular Structure Analysis

The molecular structure of the compound can be optimized using computational methods. For example, the GAUSSIAN 16W program package can be used for the geometry optimization of the molecular structure .Chemical Reactions Analysis

Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their structural characteristics. These compounds can contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .Aplicaciones Científicas De Investigación

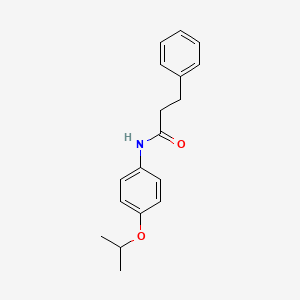

Antihypertensive Agent Development

Ethyl 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is involved in the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines, which have shown potential as antihypertensive agents. This compound, as part of a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, has been synthesized and tested for its efficacy in controlling high blood pressure. In vitro and in vivo studies of these compounds revealed promising antihypertensive activity, highlighting its potential use in the development of new antihypertensive drugs (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

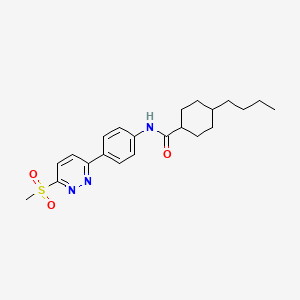

Antimicrobial Agent Synthesis

This chemical is also used in synthesizing various 1,2,4-triazole derivatives that possess antimicrobial properties. The synthesis of these compounds involves the reaction with primary amines, leading to the creation of molecules with potential as antimicrobial agents. Some of these synthesized compounds have demonstrated good to moderate activities against test microorganisms, indicating their utility in the development of new antimicrobial drugs (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

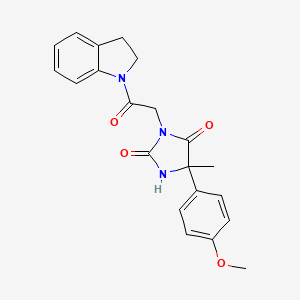

Drug Impurity Profiling

In the pharmaceutical industry, this compound has been utilized in the study of drug impurities. Specifically, it has been used in the determination of the impurity profile of a glycoprotein IIb/IIIa antagonist, a drug substance developed for the treatment of thrombotic disorders. Advanced techniques like liquid chromatography-mass spectrometry have been employed to analyze the byproducts and impurities in the bulk drug substance, which is crucial for ensuring the safety and efficacy of pharmaceuticals (Thomasberger, Engel, & Feige, 1999).

PET Tracer Synthesis for Brain Imaging

Additionally, this compound plays a role in the synthesis of PET tracers for brain imaging. Compounds synthesized using this chemical have been developed for mapping cerebral adenosine A2A receptors with PET imaging. The synthesized tracer showed favorable brain kinetics and was successful in indicating the distribution of A2ARs in the brain, showcasing its potential in neurological research and diagnostics (Zhou et al., 2014).

Mecanismo De Acción

Target of Action

Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine core have been reported to inhibit certain protein kinases

Mode of Action

The exact mode of action of ethyl 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is currently unknown. Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Similar compounds have been reported to affect various cellular processes, including cell proliferation

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties

Result of Action

Similar compounds have been reported to inhibit cell proliferation and induce apoptosis

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O4/c1-3-30-15-7-5-14(6-8-15)27-18-16(23-24-27)17(21-13-22-18)25-9-11-26(12-10-25)19(28)20(29)31-4-2/h5-8,13H,3-4,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVIYYAPLRYBHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(=O)OCC)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-Methylpiperidin-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2596883.png)

![4-butoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2596885.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2596889.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2596892.png)

![2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2596893.png)

![N-(2,2-diethoxyethyl)-N'-[(6-methoxy-3-pyridinyl)carbonyl]urea](/img/structure/B2596894.png)

![3-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2596897.png)